2-(5-Methylthiophen-2-yl)-1,3-benzoxazol-5-amine
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Overview
Description
2-(5-Methylthiophen-2-yl)benzo[d]oxazol-5-amine is a heterocyclic compound with the molecular formula C12H10N2OS. It is part of the benzoxazole family, which is known for its diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylthiophen-2-yl)benzo[d]oxazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminothiophenol with 2-bromo-5-methylthiophene in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2-(5-Methylthiophen-2-yl)benzo[d]oxazol-5-amine .
Chemical Reactions Analysis
Types of Reactions
2-(5-Methylthiophen-2-yl)benzo[d]oxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amine derivatives .
Scientific Research Applications
2-(5-Methylthiophen-2-yl)benzo[d]oxazol-5-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its biological activities.
Industry: Utilized in the production of advanced materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(5-Methylthiophen-2-yl)benzo[d]oxazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the growth of microbial cells by interfering with essential metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Aminophenyl)benzo[d]oxazol-5-amine
- 2-(3-Aminophenyl)benzo[d]oxazol-6-amine
- 2-(5-Methoxybenzo[d]oxazol-2-yl)ethan-1-amine
Uniqueness
2-(5-Methylthiophen-2-yl)benzo[d]oxazol-5-amine is unique due to the presence of the methylthiophene moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
52331-75-6 |
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Molecular Formula |
C12H10N2OS |
Molecular Weight |
230.29 g/mol |
IUPAC Name |
2-(5-methylthiophen-2-yl)-1,3-benzoxazol-5-amine |
InChI |
InChI=1S/C12H10N2OS/c1-7-2-5-11(16-7)12-14-9-6-8(13)3-4-10(9)15-12/h2-6H,13H2,1H3 |
InChI Key |
CVJFDZVKRRWCPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2=NC3=C(O2)C=CC(=C3)N |
Origin of Product |
United States |
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